molecular formula C10H9ClN2O B2703479 (5-(4-Chlorophenyl)oxazol-4-yl)methanamine CAS No. 1540152-45-1

(5-(4-Chlorophenyl)oxazol-4-yl)methanamine

Cat. No.: B2703479
CAS No.: 1540152-45-1
M. Wt: 208.65
InChI Key: NQMBKAYXLRRUHT-UHFFFAOYSA-N
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Description

(5-(4-Chlorophenyl)oxazol-4-yl)methanamine is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chlorophenyl group attached to the oxazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Scientific Research Applications

(5-(4-Chlorophenyl)oxazol-4-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

Target of Action

The primary targets of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine Molecular simulation studies suggest that similar compounds may interact with specific enzyme pockets

Mode of Action

The mode of action of This compound It is hypothesized that the compound interacts with its targets, leading to changes in their function . More detailed studies are required to elucidate the exact mechanism of interaction.

Biochemical Pathways

The biochemical pathways affected by This compound It is possible that the compound influences several pathways due to its interaction with multiple targets

Result of Action

The molecular and cellular effects of This compound It is hypothesized that the compound’s interaction with its targets leads to changes at the molecular and cellular levels

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules . More research is needed to understand how these environmental factors affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with glycine, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Chlorophenyl)oxazol-4-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chlorophenyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine
  • (5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl)methanamine

Uniqueness

(5-(4-Chlorophenyl)oxazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-9(5-12)13-6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBKAYXLRRUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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